molecular formula C26H35AuClO2P B3338147 Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) CAS No. 854045-95-7

Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)

Cat. No. B3338147
CAS RN: 854045-95-7
M. Wt: 642.9 g/mol
InChI Key: PPKGSOIFMDZUMX-UHFFFAOYSA-M
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Description

Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I), also known as SPhos AuCl, is an organometallic compound . It is used as a catalyst in oxidative cyclization reactions .


Molecular Structure Analysis

The compound has the empirical formula C26H35AuClO2P . It consists of a gold(I) atom coordinated to a chloro group and a complex phosphine ligand, which features a biphenyl core with methoxy substituents and dicyclohexylphosphino groups .


Chemical Reactions Analysis

This compound is known to be used as a catalyst in oxidative cyclization reactions . It may also be involved in other types of reactions, but specific examples are not provided in the search results.


Physical And Chemical Properties Analysis

The compound is a white powder . It is insoluble in water . The exact melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Luminescence Properties

Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) derivatives show interesting luminescence properties. For instance, acetylenephosphino gold(I) derivatives, including chloro derivatives, exhibit luminescence at room temperature in the solid state, and all the complexes show luminescence at 77 K with specific excitation and emission maxima (Bardají, Jones, & Laguna, 2002).

Catalyst Structures and Reactivity

Studies on the structure of monoligated active catalysts based on 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl (SPhos) with Pd(0) revealed significant insights. This included the reaction of SPhos·Pd with chlorobenzene explored through density functional theory (DFT) and supported by NMR studies (Barder, Biscoe, & Buchwald, 2007).

Synthesis Applications

The compound is used in gold-catalyzed rearrangements of various N-aryl-2-alkynylazetidines to pyrrolo[1,2-a]indoles, with particular efficiency observed using 2-biphenyl-dicyclohexylphosphino-gold(I) hexafluoroantimonate (Kern, Hoffmann, Blanc, Weibel, & Pale, 2013).

Electrophilic Gold(I) Complexes

Electrophilic gold(I) complexes containing 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Sphos) have been explored for their efficiency inintramolecular cycloisomerizations. These complexes, including those based on Sphos, either competed with or outperformed catalysts based on other ligands in certain reactions, showcasing their potential in synthetic chemistry (Hashmi, Loos, Doherty, Knight, Robson, & Rominger, 2011).

Suzuki-Miyaura Coupling

The compound has been used in a novel Pd catalyst system for Suzuki-Miyaura coupling of challenging DNA-linked aryl chlorides with various boronic acids/esters, demonstrating its utility in complex organic syntheses (Ding, Delorey, & Clark, 2016).

Synthesis of Organogold Complexes

Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has been involved in the synthesis and isolation of organogold complexes through controlled silyl migration, indicating its relevance in the formation of organometallic compounds with potential applications in various chemical processes (McGee, Bellavance, Korobkov, Tarasewicz, & Barriault, 2015).

Safety and Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures to prevent exposure .

properties

IUPAC Name

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKGSOIFMDZUMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35AuClO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854045-95-7
Record name 854045-95-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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